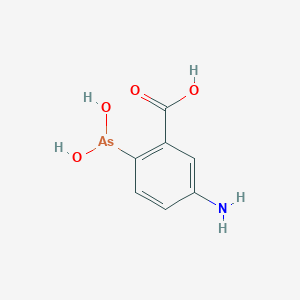
5-Amino-2-(dihydroxyarsanyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(dihydroxyarsanyl)benzoic acid is an organoarsenic compound that features both amino and dihydroxyarsanyl functional groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(dihydroxyarsanyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-aminobenzoic acid to form 5-amino-2-nitrobenzoic acid, followed by reduction to yield the desired compound. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industry standards for purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-(dihydroxyarsanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The dihydroxyarsanyl group can be oxidized to form arsenic acids.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as arsenic acids and substituted benzoic acids, which can be further utilized in different chemical syntheses.
Applications De Recherche Scientifique
5-Amino-2-(dihydroxyarsanyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organoarsenic compounds.
Biology: The compound’s unique properties make it a candidate for studying arsenic’s biological effects and potential therapeutic uses.
Medicine: Research is ongoing into its potential as an anti-cancer agent due to arsenic’s known cytotoxic properties.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts.
Mécanisme D'action
The mechanism by which 5-Amino-2-(dihydroxyarsanyl)benzoic acid exerts its effects involves the interaction of its functional groups with biological molecules. The dihydroxyarsanyl group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes, making it a potential therapeutic agent for diseases involving rapid cell proliferation, such as cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-nitrobenzoic acid: An intermediate in the synthesis of 5-Amino-2-(dihydroxyarsanyl)benzoic acid.
2-Amino-5-chlorobenzoic acid: A structurally similar compound with different substituents.
5-Aminosalicylic acid: Known for its anti-inflammatory properties and used in treating inflammatory bowel disease.
Uniqueness
This compound is unique due to the presence of the dihydroxyarsanyl group, which imparts distinct chemical reactivity and potential biological activity not found in its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
5424-99-7 |
|---|---|
Formule moléculaire |
C7H8AsNO4 |
Poids moléculaire |
245.06 g/mol |
Nom IUPAC |
5-amino-2-dihydroxyarsanylbenzoic acid |
InChI |
InChI=1S/C7H8AsNO4/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,12-13H,9H2,(H,10,11) |
Clé InChI |
HLGPZZRKNRUJOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)C(=O)O)[As](O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



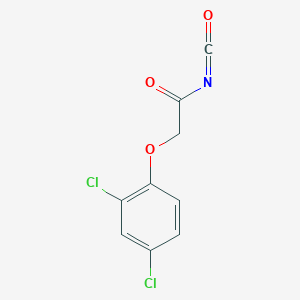
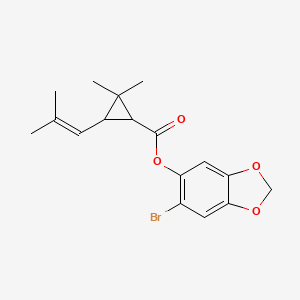
![3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14723635.png)
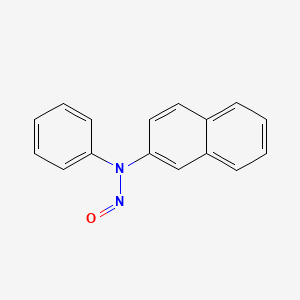
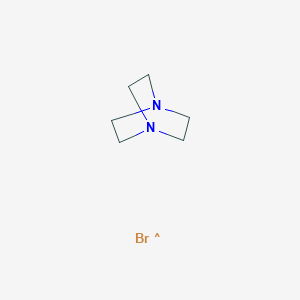
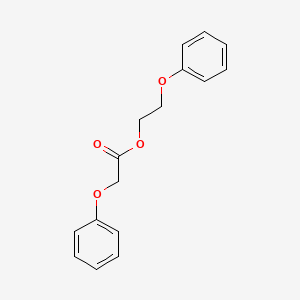
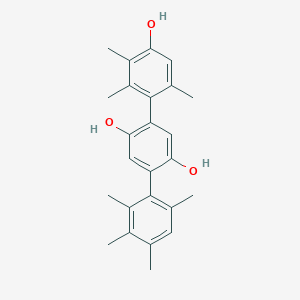
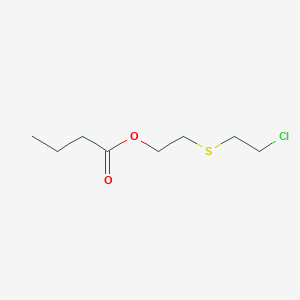



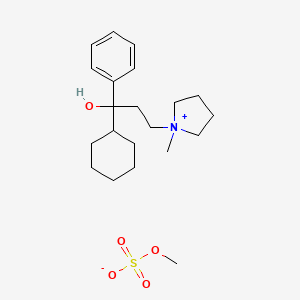
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate](/img/structure/B14723693.png)
